8-(3-Methylbenzoyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(3-methylphenyl)-quinolin-8-ylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-5-2-7-14(11-12)17(19)15-9-3-6-13-8-4-10-18-16(13)15/h2-11H,1H3 |
InChI Key |
BDGGTHDYJGCOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 8 3 Methylbenzoyl Quinoline and Its Structural Analogues
Retrosynthetic Analysis of the 8-(3-Methylbenzoyl)quinoline Scaffold
A logical retrosynthetic analysis of this compound begins with the disconnection of the C-C bond between the quinoline (B57606) C8 carbon and the carbonyl group of the benzoyl moiety. This leads to two key precursors: an 8-functionalized quinoline (such as 8-haloquinoline or 8-aminoquinoline) and a 3-methylbenzoyl derivative (like 3-methylbenzoyl chloride or 3-methylbenzaldehyde).
Further disconnection of the quinoline ring itself suggests several classical synthetic pathways. For instance, a disconnection following the principles of the Friedländer synthesis would lead to a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a carbonyl compound with an α-methylene group. Alternatively, a Skraup synthesis approach would involve the reaction of an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent. These retrosynthetic pathways provide a roadmap for the design of a viable synthetic route.
Classical Synthetic Approaches to Substituted Quinoline Precursors
The synthesis of the quinoline core is a well-established area of heterocyclic chemistry, with several classical methods available for the construction of substituted quinoline precursors. researchgate.netresearchgate.netnih.gov
Condensation Reactions for Quinoline Ring Formation
The formation of the quinoline ring system is often achieved through condensation reactions. researchgate.netscispace.com Prominent among these are:
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. Substituted anilines can be used to generate substituted quinolines.
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines.
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) in the presence of a base or acid catalyst. researchgate.netscispace.com
Combes Quinoline Synthesis: This reaction involves the acid-catalyzed cyclization of an anilide of a β-diketone.
These classical methods, while effective, can sometimes suffer from harsh reaction conditions and limited regioselectivity. nih.gov
Introduction of Benzoyl Moieties via Acylation Reactions
Once the quinoline scaffold is in place, the benzoyl group can be introduced via acylation reactions. A common approach is the Friedel-Crafts acylation, where a quinoline derivative is reacted with a benzoyl chloride in the presence of a Lewis acid catalyst. However, the regioselectivity of this reaction on the quinoline ring can be a challenge.
Alternatively, a functional group at the 8-position of the quinoline can be used as a handle for introducing the benzoyl moiety. For instance, an 8-aminoquinoline (B160924) can be converted to a diazonium salt and subsequently reacted with a suitable benzoyl nucleophile. Another strategy involves the reaction of an 8-hydroxyquinoline (B1678124) with a benzoylating agent. rsc.org The chemoselectivity of acylation can be directed to either the C2-amino or C8-hydroxy group of 2-amino-8-quinolinol by carefully selecting the coupling reagents. rsc.org
Modern Synthetic Transformations for this compound
Modern synthetic organic chemistry offers more efficient and selective methods for the synthesis of complex molecules like this compound. Transition metal-catalyzed reactions, in particular, have revolutionized the functionalization of heterocyclic compounds. researchgate.netmdpi.comsioc-journal.cn
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the formation of the C-C bond between the quinoline and the benzoyl group. mdpi.com
A particularly elegant and atom-economical approach is the direct C-H functionalization of the quinoline ring. nih.gov Palladium-catalyzed C-H activation has emerged as a powerful strategy for the regioselective introduction of various functional groups. nih.govmdpi.compreprints.org
In the context of synthesizing 8-acylquinolines, a directing group strategy is often employed to achieve high regioselectivity at the C8 position. The nitrogen atom of the quinoline ring itself can act as a directing group, facilitating the palladacycle formation at the C8 position. nih.gov More specifically, the use of quinoline N-oxides as substrates has proven effective in directing palladium catalysts to the C8 position for acylation. researchgate.netrsc.org This method allows for the direct coupling of quinoline N-oxides with various acyl sources, such as α-oxocarboxylic acids or dibenzoyl peroxide. researchgate.netrsc.org The N-oxide can be subsequently removed to afford the desired 8-acylquinoline.
A plausible mechanism for this transformation involves the coordination of the palladium catalyst to the N-oxide, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. mdpi.com Oxidative addition of the acylating agent to this intermediate, followed by reductive elimination, yields the C8-acylated quinoline N-oxide. mdpi.com
Recent research has also demonstrated the palladium-catalyzed dual C-H acylation of N-(quinolin-8-yl)benzamides, leading to the formation of quinoline-substituted isoindolones. mdpi.compreprints.org This highlights the versatility of palladium catalysis in functionalizing the quinoline scaffold.
Table 1: Examples of Palladium-Catalyzed C8-Functionalization of Quinolines
| Catalyst | Directing Group | Acyl Source | Product | Reference |
| Pd(OAc)₂ | N-Oxide | α-Oxocarboxylic Acids | 8-Acylquinoline N-Oxide | researchgate.net |
| Pd(OAc)₂ | N-Oxide | Dibenzoyl Peroxide | 8-Acylquinoline N-Oxide | rsc.org |
| Pd(OAc)₂ | Amide | Acyl Chlorides | Quinoline-substituted Hydroxyl Isoindolones | mdpi.compreprints.org |
Another modern approach involves the copper-catalyzed [3+2+1] annulation of anthranils and phenylacetaldehydes to synthesize 8-acylquinolines. mdpi.com This method offers a practical route to these challenging scaffolds under mild conditions. mdpi.com
Other Transition Metal-Mediated Transformations
Beyond the well-established palladium- and copper-catalyzed reactions, a variety of other transition metals have proven effective in mediating the synthesis of quinoline scaffolds, offering alternative pathways and expanded substrate scopes. These metals, including iron, rhodium, ruthenium, nickel, and silver, often exhibit unique catalytic activities, enabling transformations that are challenging to achieve with more common catalysts. ias.ac.inresearchgate.net
Iron, being abundant and cost-effective, has emerged as an environmentally benign catalyst for quinoline synthesis. rsc.org Iron-catalyzed reactions, such as the synthesis of 2,4-disubstituted quinolines, demonstrate the utility of this metal in forming complex heterocyclic structures. ias.ac.in Similarly, nickel-catalyzed methods have been developed for the preparation of substituted quinolines and quinolones, showcasing the versatility of this transition metal. ias.ac.in
Rhodium and ruthenium catalysts have been employed in domino and cascade reactions to construct quinoline derivatives. For instance, Rh(III) catalysts, in conjunction with oxidants like Cu(OAc)2, facilitate cascade reactions for quinoline synthesis. ias.ac.in Ruthenium-catalyzed domino reactions also provide an efficient route to these heterocyclic compounds. ias.ac.in Silver triflate (AgOTf) has been utilized as a catalyst for the synthesis of 2-substituted quinolines, highlighting the catalytic potential of silver in these transformations. ias.ac.in
The following table summarizes various transition metal-catalyzed reactions for quinoline synthesis:
| Catalyst | Reactants | Product | Key Features |
| Iron | Anilines, Alkynes | 2,4-Disubstituted quinolines | Cost-effective, environmentally benign ias.ac.inrsc.org |
| Nickel | o-Vinylanilines, Alkynes | Substituted quinolines and quinolones | Versatile for various quinoline derivatives ias.ac.in |
| Rhodium | o-Vinylanilines, Alkynes | 2,3-Disubstituted quinolines | Enables cascade reactions for complex structures ias.ac.in |
| Ruthenium | Anilines, Alkynes | Substituted quinolines | Efficient domino synthesis pathways ias.ac.in |
| Silver | o-Vinylanilines, Alkynes | 2-Substituted quinolines | Effective for specific substitutions ias.ac.in |
These alternative transition metal-mediated transformations provide a valuable toolbox for synthetic chemists, allowing for the tailored synthesis of a wide array of quinoline derivatives with diverse functionalities.
Multicomponent Reactions for Quinoline Skeleton Assembly
Multicomponent reactions (MCRs) have become a powerful and efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. researchgate.net These reactions offer high atom economy and allow for the introduction of significant structural diversity into the final products. researchgate.netnih.gov Several named MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully applied to the assembly of the quinoline skeleton. researchgate.net
A notable example is the one-pot, three-component reaction of anilines, aldehydes, and activated alkenes, which is a variation of the Povarov reaction. This approach has been used to synthesize a variety of substituted quinolines. rsc.org For instance, a scandium triflate-mediated multicomponent stereoselective synthesis of 3-pyrrolidinone-substituted quinolines has been reported, proceeding via a Povarov-type reaction under microwave irradiation. rsc.org
The versatility of MCRs is further demonstrated by the development of novel reaction sequences. For example, a facile one-pot multicomponent strategy has been established for the stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines, generating five new sigma bonds and five stereocenters in a single operation from commercially available starting materials. nih.gov Another innovative approach involves a three-component cascade annulation of anilines, α-keto acids, and alkynes to produce quinoline-2-carboxylates. researchgate.net
The table below provides examples of multicomponent reactions used for quinoline synthesis:
| Reaction Type | Components | Catalyst/Conditions | Product Type |
| Povarov-type | Aryl amine, furancarbaldehyde, pyrrole (B145914) derivative | Scandium triflate, microwave irradiation | 3-Pyrrolidinone-substituted quinolines rsc.org |
| Domino Reaction | Cyclohexanedione, (pyridin-2-yl)methanamine, chalcones | No catalyst, DMF, 25 °C | Tricyclic pyrrolo[1,2-a]quinolines nih.gov |
| Cascade Annulation | Anilines, glyoxylic ester, pyruvate | CuBr2 | Quinoline-2,4-dicarboxyl derivatives researchgate.net |
| Tandem Reaction | Aryl amines, pyrazolones | Acid-mediated, DMSO-assisted | Pyrazolo[4,3-c]quinolines rsc.org |
Mechanistic investigations into these MCRs often reveal intricate reaction pathways. For example, some iodine-catalyzed MCRs for quinoline synthesis are proposed to proceed through a sequence of iodination, Kornblum oxidation, Povarov reaction, and aromatization. rsc.org The development of such novel MCRs continues to be a significant area of research, offering rapid and efficient access to diverse and complex quinoline derivatives. researchgate.netbohrium.com
Photoredox Catalysis and Electrosynthesis in Quinoline Synthesis
In recent years, photoredox catalysis and electrosynthesis have emerged as powerful and sustainable strategies for the synthesis of quinolines, offering mild reaction conditions and unique reactivity patterns. acs.orgacs.orgnih.govgre.ac.uk
Photoredox Catalysis utilizes visible light to initiate chemical transformations, often employing photosensitizers like ruthenium complexes or organic dyes. acs.orgnih.gov This approach has been successfully applied to various aspects of quinoline synthesis. For instance, visible light photoredox catalysis has been used for the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. acs.orgnih.gov This reaction involves a ruthenium-catalyzed intramolecular formation of an N–N bond. acs.orgnih.gov Another application is the C-2 arylation of quinoline N-oxides using arenediazonium salts, mediated by eosin-Y under green light, which proceeds efficiently with both commercial and in-situ generated diazonium salts. rsc.org Metal-free photoredox catalysis has also been reported, using catalysts like 10-methyl-9,10-dihydroacridine for cascade annulation reactions. mdpi.com
Electrosynthesis employs electric current to drive chemical reactions, often eliminating the need for chemical oxidants or reductants and providing high selectivity. acs.orggre.ac.ukfigshare.com This technique has been applied to the synthesis of highly functionalized quinolines. One example is the electrochemical cross-dehydrogenative coupling between N-aryl glycinates and methylenecyclopropanes to yield quinoline-2-carboxylates under transition-metal- and oxidant-free conditions. acs.orgfigshare.com Another significant application is the electrochemically assisted Friedländer reaction, which provides a sustainable one-step synthesis of quinolines from readily available nitro compounds. gre.ac.ukresearchgate.net This method operates under mild conditions with constant-current electrolysis and demonstrates excellent atom economy. gre.ac.uk Mechanistic studies, including cyclic voltammetry, have been crucial in understanding the reaction pathways in these electrosynthetic methods. gre.ac.ukresearchgate.net
The table below highlights key features of these modern synthetic methods:
| Method | Catalyst/Mediator | Reactants | Product | Key Advantages |
| Photoredox Catalysis | Ru(bpy)3Cl2 | 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines | Indazolo[2,3-a]quinolines | Mild conditions, visible light driven acs.orgnih.gov |
| Photoredox Catalysis | Eosin Y | Quinoline N-oxides, Arenediazonium salts | 2-Arylquinoline N-oxides | Metal-free option, use of organic dyes rsc.org |
| Electrosynthesis | Electric Current | N-Aryl glycinates, Methylenecyclopropanes | Quinoline-2-carboxylates | Transition-metal- and oxidant-free acs.orgfigshare.com |
| Electrosynthesis | Electric Current | Nitro compounds, Carbonyl compounds | Substituted quinolines | Sustainable, high atom economy gre.ac.ukresearchgate.net |
Both photoredox catalysis and electrosynthesis represent significant advances in the field of quinoline synthesis, aligning with the principles of green chemistry by offering milder, more efficient, and sustainable routes to these important heterocyclic compounds. mdpi.comacs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolines. researchgate.netijpsjournal.comnih.gov Key strategies include the use of microwave-assisted protocols and reactions in aqueous media or under solvent-free conditions. tandfonline.comtubitak.gov.trrsc.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. tandfonline.comresearchgate.netasianpubs.org This technique has been widely adopted for the synthesis of various quinoline derivatives.
The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to microwave conditions. For instance, the reaction of 2-aminoaryl ketones with carbonyl compounds can be efficiently carried out under microwave irradiation. tandfonline.com Cravotto and coworkers developed a solvent-free microwave-assisted Friedländer synthesis of polysubstituted quinolines using a recyclable propylsulfonic acid functionalized silica (B1680970) catalyst, achieving yields of 22–93% in 30–210 minutes. tandfonline.com
Multicomponent reactions are also well-suited for microwave assistance. A facile and eco-friendly microwave-assisted one-pot protocol has been designed for the synthesis of novel pyrazolo-[3,4-b]-quinolines in aqueous ethanol, achieving excellent yields (91–98%) in very short reaction times (≤10 minutes). rsc.org This method is notable for its operational simplicity and lack of by-product formation. rsc.org
The table below showcases examples of microwave-assisted quinoline syntheses:
| Reaction Type | Catalyst/Conditions | Solvent | Yield | Reaction Time |
| Friedländer Synthesis | Propylsulfonic acid on silica | Solvent-free | 22–93% | 30–210 min tandfonline.com |
| Multicomponent Reaction | None | Aqueous ethanol | 91–98% | ≤10 min rsc.org |
| Combes Reaction | NKC-9 resin | Solvent-free | High | Short asianpubs.org |
| From Anilines and Diethylmalonate | p-Toluenesulfonic acid | - | High | - semanticscholar.org |
Reactions in Aqueous Media and Solvent-Free Conditions
Conducting reactions in water or without any solvent are cornerstone principles of green chemistry, as they minimize the use of volatile and often toxic organic solvents. ijpsjournal.comtubitak.gov.trrsc.org
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several quinoline syntheses have been successfully developed in aqueous media. For example, a three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and a diketone using Fe3O4 nanoparticle-cell composite as a catalyst in water under reflux conditions affords pyrimido[4,5-b]quinolones in high yields (88–96%). nih.gov Thiamine (B1217682) hydrochloride (Vitamin B1) has also been used as a catalyst for the one-pot, three-component synthesis of polysubstituted quinolines in water. rsc.org
Solvent-free, or neat, reactions offer the ultimate green advantage by completely eliminating the solvent. These reactions are often facilitated by solid-supported catalysts or by microwave irradiation. The Friedländer synthesis of polysubstituted quinolines from 2-aminoaryl ketones and 1,3-dicarbonyl compounds has been achieved under solvent-free conditions using a nano-ZnO catalyst, with yields ranging from 85–96%. nih.gov Similarly, the Combes reaction has been performed under solvent-free and microwave-assisted conditions using a reusable acidic resin catalyst. asianpubs.org
The following table summarizes green chemistry approaches for quinoline synthesis:
| Approach | Catalyst | Key Features |
| Aqueous Media | Fe3O4 NPs-cell | Recyclable catalyst, high yields nih.gov |
| Aqueous Media | Thiamine hydrochloride (VB1) | Biodegradable catalyst, one-pot synthesis rsc.org |
| Solvent-Free | Nano-ZnO | High yields, short reaction times nih.gov |
| Solvent-Free | Acidic Resin (NKC-9) | Reusable catalyst, microwave-assisted asianpubs.org |
These green chemistry approaches not only make the synthesis of quinolines more environmentally friendly but also often lead to more efficient and cost-effective processes. researchgate.net
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of quinolines is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic strategies. Mechanistic studies often involve a combination of experimental techniques and computational calculations.
For instance, in the context of transition metal-catalyzed reactions, detailed mechanistic investigations have been carried out. A study on the Cp*Co(III)-catalyzed transfer hydrogenation of quinoline with formic acid involved a combination of experiments (including variable-temperature NMR) and density functional theory (DFT) calculations. acs.org This work elucidated a catalytic cycle involving both diamagnetic and paramagnetic intermediates and highlighted the critical role of the ligand and reaction medium in determining the reaction pathway. acs.org
In multicomponent reactions, mechanistic proposals often involve a cascade of sequential reactions. For an iodine-catalyzed three-component synthesis of quinolines, the proposed mechanism involves iodination, Kornblum oxidation, a Povarov reaction, and subsequent aromatization, all occurring in a self-sequenced cascade. rsc.org Similarly, for the synthesis of tricyclic pyrrolo[1,2-a]quinolines, a proposed mechanism involves initial condensation to form an enaminone, followed by intermolecular 1,4-addition, intramolecular cyclization, dehydration, and a final Michael addition and intramolecular cyclization. nih.gov
Even in seemingly straightforward reactions like the Friedländer synthesis, mechanistic details can be complex. In an electrochemically assisted Friedländer reaction, cyclic voltammetry and controlled potential electrolysis studies were used to investigate the reaction mechanism of quinoline formation from nitro compounds. gre.ac.uk For a Brønsted acid-catalyzed synthesis, detailed investigations confirmed that air serves as the exclusive oxidizing agent. rsc.org
Computational studies, particularly DFT calculations, have become invaluable for exploring reaction mechanisms. For a thiamine hydrochloride-catalyzed synthesis of quinolines in various solvents, DFT calculations were used to investigate the influence of the solvent on the stability of the compounds, and the theoretical results were in good agreement with experimental findings. rsc.org
The table below provides a summary of mechanistic investigation approaches for different quinoline syntheses:
| Synthetic Method | Investigative Techniques | Key Mechanistic Insights |
| Cp*Co(III)-Catalyzed Transfer Hydrogenation | VT-NMR, DFT Calculations | Elucidation of a catalytic cycle with diamagnetic and paramagnetic intermediates. acs.org |
| Iodine-Catalyzed Multicomponent Reaction | - | Proposed cascade of iodination, Kornblum oxidation, Povarov reaction, and aromatization. rsc.org |
| Electrochemically Assisted Friedländer Reaction | Cyclic Voltammetry, Controlled Potential Electrolysis | Investigation of the electrochemical steps in quinoline formation. gre.ac.uk |
| Thiamine Hydrochloride-Catalyzed Synthesis | DFT Calculations | Confirmation of solvent effects on compound stability. rsc.org |
These mechanistic investigations provide a deeper understanding of the fundamental steps involved in quinoline synthesis, paving the way for the rational design of more efficient and selective synthetic methods.
Elucidation of Reaction Mechanisms and Intermediates
The mechanism of the palladium-catalyzed C8-acylation of quinoline N-oxides has been a subject of detailed investigation. researchgate.netsemanticscholar.orgrsc.orgnih.gov The reaction is believed to proceed through a catalytic cycle initiated by the coordination of the palladium catalyst to the N-oxide oxygen atom. This coordination facilitates the regioselective C-H bond activation at the C8 position, leading to the formation of a five-membered palladacycle intermediate. researchgate.netacs.org
This key intermediate then reacts with the acylating agent. In the case of α-oxocarboxylic acids, a decarboxylative coupling is proposed. researchgate.netacs.org The palladacycle undergoes oxidative addition with the α-oxocarboxylic acid, followed by decarboxylation and reductive elimination to afford the 8-aroylquinoline product and regenerate the active palladium catalyst. researchgate.net
A plausible catalytic cycle is depicted below:
Coordination: The Pd(II) catalyst coordinates with the quinoline N-oxide.
C-H Activation: Intramolecular C-H activation at the C8 position occurs, forming a palladacycle intermediate.
Oxidative Addition/Decarboxylation: The palladacycle reacts with the α-oxocarboxylic acid, leading to an intermediate that undergoes decarboxylation.
Reductive Elimination: The resulting intermediate undergoes reductive elimination to yield the 8-aroylquinoline and regenerate the Pd(II) catalyst.
Kinetic and Thermodynamic Studies of Key Steps
While specific kinetic and thermodynamic parameters for the synthesis of this compound are not extensively reported, mechanistic studies on related systems provide valuable insights. Kinetic isotope effect (KIE) experiments have been performed for the palladium-catalyzed C-H arylation of quinoline N-oxides, a mechanistically related transformation. mdpi.com The observation of a significant KIE (kH/kD > 1) suggests that the C-H bond cleavage is the rate-determining step in the catalytic cycle. mdpi.com
Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)
The parent molecule, this compound, is achiral and therefore, its synthesis does not require stereoselective control. However, the development of synthetic routes to chiral derivatives of this compound could be of interest for applications in materials science or as chiral ligands in catalysis.
Currently, there is a lack of specific literature on the stereoselective synthesis of chiral this compound derivatives. In principle, chirality could be introduced by several means:
Use of a Chiral Directing Group: A chiral auxiliary could be incorporated into the quinoline scaffold to direct a metal catalyst to one enantiotopic C-H bond over the other in a desymmetrization approach.
Chiral Ligands: The use of a chiral ligand on the metal catalyst (e.g., palladium) could enable enantioselective C-H activation.
Asymmetric Friedel-Crafts Type Reactions: While direct Friedel-Crafts acylation is problematic, related enantioselective additions of organometallic reagents to a quinoline-8-carboxaldehyde derivative could be envisioned, followed by oxidation to the ketone.
These potential strategies remain to be explored for the synthesis of chiral this compound analogues.
Chemical Reactivity and Functionalization of 8 3 Methylbenzoyl Quinoline
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. geeksforgeeks.org However, reactions typically occur on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. scispace.com For 8-(3-Methylbenzoyl)quinoline, the 8-position is already substituted. The benzoyl group at this position acts as a deactivating group via resonance and inductive effects, further reducing the electron density of the quinoline system.
Electrophilic attack is therefore directed to the available positions on the benzene (B151609) ring, primarily C5 and C7. Research on other 8-substituted quinolines provides insight into the expected regioselectivity.
Halogenation: Metal-free halogenation protocols have been developed for 8-substituted quinolines, offering a highly regioselective route to C5-halogenated products. rsc.org For instance, using trihaloisocyanuric acid as the halogen source allows for the efficient halogenation of various 8-substituted quinolines at room temperature. rsc.org Similarly, iron(III)-catalyzed halogenation of 8-amidoquinolines in water proceeds with high selectivity for the C5 position. mdpi.com Copper-promoted bromination using alkyl bromides as the bromine source also yields C5-brominated 8-aminoquinoline (B160924) amides. beilstein-journals.org Given these precedents, the halogenation of this compound is expected to predominantly yield the 5-halo derivative.
Nitration: The nitration of quinoline derivatives often requires harsh conditions, such as a mixture of nitric and sulfuric acids, which can lead to a lack of selectivity. wvu.edu However, directed C-H functionalization offers a more controlled approach. For example, nickel has been explored as a catalyst for the selective C-H nitration at the C5 position of 8-benzamidoquinoline. wvu.edu Studies on 8-hydroxyquinoline (B1678124) have shown that it can be nitrated with dilute nitric acid to yield the 5,7-dinitro derivative, indicating the activation by the hydroxyl group and the accessibility of these positions. pw.edu.pl For this compound, the deactivating benzoyl group would likely direct nitration to the C5 position, though potentially requiring forcing conditions.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on 8-Substituted Quinolines
| Reaction | Substrate Type | Reagents & Conditions | Major Product | Reference |
|---|---|---|---|---|
| Halogenation | 8-Substituted quinolines | Trihaloisocyanuric acid, room temperature | 5-Halogenated quinoline | rsc.org |
| Bromination | 8-Aminoquinoline amides | Alkyl bromides, Cu catalyst, DMSO, air | 5-Bromo-8-aminoquinoline amides | beilstein-journals.org |
| Nitration | 8-Benzamidoquinoline | Ni catalyst, nitrating agent | 5-Nitro-8-benzamidoquinoline | wvu.edu |
| Nitration | 8-Hydroxyquinoline | Dilute HNO₃, heat | 5,7-Dinitro-8-hydroxyquinoline | pw.edu.pl |
Nucleophilic Additions and Substitutions on the Quinoline Nitrogen and Carbonyl Groups
The presence of both a quinoline nitrogen and a carbonyl group in this compound offers two distinct sites for nucleophilic attack.
Reactions at the Carbonyl Group: The ketone of the benzoyl moiety is a classic electrophilic site for a variety of nucleophiles. masterorganicchemistry.com These reactions, known as 1,2-nucleophilic additions, convert the sp² hybridized carbonyl carbon to a tetrahedral sp³ center. masterorganicchemistry.comwikipedia.org
Reduction: The carbonyl can be readily reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be a suitable choice for this transformation, as it is chemoselective for aldehydes and ketones and less likely to affect other functional groups under standard conditions.
Addition of Organometallics: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols. saskoer.ca For example, reaction with methylmagnesium bromide would yield 8-(1-(3-methylphenyl)-1-hydroxyethyl)quinoline. These reactions must be performed under anhydrous conditions and are typically followed by an aqueous workup to protonate the resulting alkoxide. saskoer.ca
Reactions at the Quinoline Ring: Nucleophilic attack on the quinoline ring itself typically occurs at the C2 or C4 positions, which are electron-deficient. acs.org However, these reactions often require activation or harsh conditions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base, readily reacting with alkylating or acylating agents to form quaternary quinolinium salts.
Table 2: Nucleophilic Addition Reactions at the Carbonyl Group
| Reaction Type | Reagent | Product Type | General Conditions | Reference |
|---|---|---|---|---|
| Hydride Reduction | NaBH₄ | Secondary Alcohol | Methanol or Ethanol solvent, room temp. | theexamformula.co.uk |
| Organometallic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Anhydrous ether (e.g., THF, Et₂O), then H₂O quench | saskoer.ca |
| Cyanohydrin Formation | HCN, KCN | Cyanohydrin | Aqueous, pH ~8 | theexamformula.co.uk |
Redox Chemistry of the Quinoline Core and Benzoyl Moiety
The redox chemistry of this compound is multifaceted, involving potential transformations of the quinoline nucleus, the benzoyl ketone, and the tolyl methyl group.
Reduction:
Reduction of the Quinoline Ring: The quinoline ring can be selectively reduced. Catalytic hydrogenation can reduce the pyridine (B92270) ring to give a tetrahydroquinoline derivative.
Oxidation:
Oxidation of the Methyl Group: The methyl group on the benzoyl ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 8-(3-carboxybenzoyl)quinoline.
Oxidation of the Quinoline Nitrogen: The quinoline nitrogen can be oxidized to an N-oxide using peroxy acids like m-CPBA. This transformation can alter the reactivity of the quinoline ring, for example, by facilitating certain nucleophilic substitutions.
Table 3: Common Reduction Reactions for the Benzoyl Group
| Reaction | Reagents & Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 8-(3-Methylbenzyl)quinoline | Acidic conditions | wikipedia.organnamalaiuniversity.ac.in |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene (B1197577) glycol, heat | 8-(3-Methylbenzyl)quinoline | Basic conditions | wikipedia.orgnumberanalytics.com |
Functional Group Interconversions at the 8-Position and Phenyl Ring
Functional group interconversion involves the transformation of one functional group into another without altering the carbon skeleton.
From the Ketone: The carbonyl group is a versatile handle for numerous interconversions. It can be converted to an oxime by reacting with hydroxylamine (B1172632) (NH₂OH). This oxime is a key intermediate for the Beckmann rearrangement (see Section 3.5). It can also form hydrazones with hydrazine (B178648) or its derivatives, which are intermediates in the Wolff-Kishner reduction.
From the Methyl Group: As mentioned in the redox section, the methyl group can be oxidized to a carboxylic acid. This acid can then be subjected to a wide range of further transformations, such as esterification (using an alcohol and acid catalyst) or conversion to an acyl chloride (using thionyl chloride, SOCl₂), which is a highly reactive intermediate for forming amides and other esters.
At the 8-Position: The C-C bond between the quinoline ring and the benzoyl group can be activated by transition metals. Rhodium complexes, for instance, have been shown to engage in C-C bond activation with 8-acylquinolines, leading to various transformations. researchgate.netacs.org
Rearrangement Reactions Involving the Benzoylquinoline Framework
The structure of this compound allows for certain skeletal rearrangements, most notably through the intermediacy of its oxime derivative.
The Beckmann rearrangement is a classic reaction of oximes that converts them to amides under acidic conditions. masterorganicchemistry.comorganicreactions.org The oxime of this compound, upon treatment with a strong acid like sulfuric acid, p-toluenesulfonyl chloride, or phosphorus pentachloride, would be expected to rearrange. iu.edujk-sci.com
There are two possible geometric isomers (E and Z) of the oxime, and the group anti to the hydroxyl group is the one that migrates.
If the quinoline ring migrates, the product would be N-(3-methylphenyl)quinoline-8-carboxamide.
If the 3-methylphenyl group migrates, the product would be 8-(N-quinolin-8-yl)benzamide.
Studies on the oximes of 2-benzoylpyridine (B47108) and 8-benzoylquinoline have shown that different isomers can be isolated and lead to different rearranged products, highlighting the importance of stereochemistry in the starting oxime. iu.edu
Derivatization for Ligand Design and Catalyst Development
Quinoline derivatives are highly significant in coordination chemistry, acting as "privileged" scaffolds for ligand design. scirp.org The 8-substituted quinolines, in particular, are excellent chelating agents. 8-Hydroxyquinoline (oxine) and its derivatives are well-known for forming stable complexes with a wide range of metal ions. scispace.comscirp.org
In this compound, the quinoline nitrogen and the benzoyl oxygen can act as a bidentate N,O-donor set, forming a stable five-membered chelate ring with a metal center. This chelating ability makes it a promising ligand for developing new catalysts. The 3-methylphenyl group provides steric bulk and can be further functionalized to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Derivatives of 8-aminoquinoline are widely used as directing groups in C-H activation catalysis, and Schiff base ligands derived from 8-aminoquinoline form stable complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II). bendola.comrsc.org By analogy, metal complexes of this compound could find applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Advanced Spectroscopic and Structural Characterization Research of 8 3 Methylbenzoyl Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D and 2D NMR Techniques for Complete Structure Elucidation
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental understanding of the molecular structure. In the case of 8-(3-Methylbenzoyl)quinoline, the ¹H NMR spectrum would display distinct signals for the protons of the quinoline (B57606) and the 3-methylbenzoyl moieties. The aromatic protons of the quinoline ring typically appear in the downfield region, while the methyl group protons of the benzoyl group would be found in the upfield region.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift. The carbon atoms of the quinoline and benzene (B151609) rings will appear in the aromatic region of the spectrum.
To definitively assign all proton and carbon signals and thus fully elucidate the structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY would reveal the coupling between adjacent protons, helping to trace the connectivity within the quinoline and benzoyl rings. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings between carbons and protons, which is crucial for identifying the connection point between the quinoline and benzoyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Quinoline H-2 | 8.9-9.1 | dd |
| Quinoline H-3 | 7.4-7.6 | dd |
| Quinoline H-4 | 8.1-8.3 | dd |
| Quinoline H-5 | 7.7-7.9 | d |
| Quinoline H-6 | 7.5-7.7 | t |
| Quinoline H-7 | 7.8-8.0 | d |
| Benzoyl H-2' | 7.8-8.0 | s |
| Benzoyl H-4' | 7.4-7.6 | d |
| Benzoyl H-5' | 7.3-7.5 | t |
| Benzoyl H-6' | 7.6-7.8 | d |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 195-197 |
| Quinoline C-2 | 150-152 |
| Quinoline C-3 | 121-123 |
| Quinoline C-4 | 136-138 |
| Quinoline C-4a | 128-130 |
| Quinoline C-5 | 127-129 |
| Quinoline C-6 | 126-128 |
| Quinoline C-7 | 130-132 |
| Quinoline C-8 | 148-150 |
| Quinoline C-8a | 140-142 |
| Benzoyl C-1' | 137-139 |
| Benzoyl C-2' | 130-132 |
| Benzoyl C-3' | 138-140 |
| Benzoyl C-4' | 128-130 |
| Benzoyl C-5' | 128-130 |
| Benzoyl C-6' | 127-129 |
Advanced NMR Methods for Conformational Analysis and Dynamics
Beyond basic structure elucidation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the three-dimensional structure and conformational preferences of this compound. These experiments detect through-space interactions between protons, which can help determine the relative orientation of the quinoline and 3-methylbenzoyl rings. The flexibility of the bond connecting the carbonyl group to the quinoline ring allows for different conformations, and these techniques can help identify the most populated conformer in solution. Furthermore, variable temperature NMR studies could reveal information about the dynamics of the molecule, such as the energy barrier for rotation around the aforementioned bond.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₇H₁₃NO), the exact mass can be calculated and then compared to the experimental value obtained from an HRMS instrument, typically using electrospray ionization (ESI). This comparison serves as a definitive confirmation of the molecular formula. For instance, HRMS data for the related compound 3-hydroxy-7-(3-methylbenzoyl)-2-(quinolin-8-yl)-3-(m-tolyl)isoindolin-1-one has been used to confirm its elemental composition. mdpi.com
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 248.1070 |
Fragmentation Pattern Analysis for Structural Information
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the quinoline ring and the benzoyl group, leading to the formation of a quinolinyl cation and a 3-methylbenzoyl radical, or vice versa. The fragmentation of the quinoline ring itself can also produce characteristic ions. The analysis of these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
IR and Raman spectroscopy are complementary techniques. A vibrational mode is IR active if it results in a change in the dipole moment of the molecule, while it is Raman active if it causes a change in the polarizability.
For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline and benzene rings would be observed in the 1400-1600 cm⁻¹ region. The IR spectra of related quinoline derivatives show characteristic bands in these regions. rsc.orglew.ro
Raman spectroscopy would also be sensitive to these vibrations, particularly the aromatic ring stretching modes. The symmetric vibrations of the molecule would likely produce strong signals in the Raman spectrum.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |
| C-H (methyl) | Stretching | 2850-3000 | IR, Raman |
| C=O (ketone) | Stretching | 1650-1700 | IR |
| C=C/C=N (aromatic) | Stretching | 1400-1600 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful analytical method used to determine the precise three-dimensional structure of a molecule. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. wikipedia.org The resulting diffraction pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high accuracy. This provides invaluable information on the molecule's conformation, bond lengths, and angles. wikipedia.org
The bond lengths within the quinoline and phenyl rings are expected to exhibit typical aromatic character. Carbon-carbon bond lengths within the rings will likely fall in the range of 1.36 Å to 1.45 Å. The carbon-nitrogen bonds in the quinoline ring are anticipated to be approximately 1.32 Å to 1.37 Å. d-nb.info The carbon-carbon single bond connecting the quinoline ring to the carbonyl group and the carbonyl group to the phenyl ring are expected to be around 1.49 Å. nih.gov The carbonyl C=O bond should have a length of approximately 1.22 Å.
| Bond | Expected Length (Å) |
|---|---|
| C-C (in quinoline/phenyl) | 1.36 - 1.45 |
| C-N (in quinoline) | 1.32 - 1.37 |
| C-C (quinoline-carbonyl) | ~1.49 |
| C=O (carbonyl) | ~1.22 |
| C-C (carbonyl-phenyl) | ~1.49 |
| C-H (aromatic) | ~0.95 |
| C-C (phenyl-methyl) | ~1.51 |
| Angle | Expected Angle (°) |
|---|---|
| C-C-C (in quinoline/phenyl) | ~120 |
| C-N-C (in quinoline) | ~118 |
| C(quinoline)-C(carbonyl)-O | ~120 |
| C(quinoline)-C(carbonyl)-C(phenyl) | ~120 |
| O=C-C(phenyl) | ~120 |
| Torsion Angle | Description |
|---|---|
| C(7)-C(8)-C(carbonyl)-O | Defines the orientation of the carbonyl group relative to the quinoline plane. |
| C(8)-C(carbonyl)-C(phenyl)-C(phenyl) | Defines the twist of the phenyl ring relative to the carbonyl plane. |
The arrangement of molecules in a crystal is governed by a network of non-covalent interactions, collectively known as supramolecular interactions. acs.orgnih.gov These interactions, although weaker than covalent bonds, are crucial in determining the crystal packing, stability, and physicochemical properties of the solid. For this compound, several types of supramolecular interactions are anticipated to play a significant role in its crystal lattice.
π-π Stacking: The presence of two extended aromatic systems, the quinoline and the 3-methylphenyl rings, makes π-π stacking interactions highly probable. These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by attractive electrostatic and van der Waals forces. In related quinoline derivatives, π-π stacking is a common feature, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. iucr.orgresearchgate.net These interactions can lead to the formation of one-dimensional columns or two-dimensional sheets within the crystal structure. researchgate.net
C-H···O and C-H···N Interactions: The molecule contains several hydrogen bond donors (C-H groups on the aromatic rings and the methyl group) and acceptors (the carbonyl oxygen and the quinoline nitrogen). Weak hydrogen bonds of the C-H···O and C-H···N type are expected to be prevalent. The carbonyl oxygen is a particularly strong hydrogen bond acceptor. These interactions can link molecules into dimers, chains, or more complex three-dimensional networks, providing additional stability to the crystal lattice. acs.org
The interplay of these various supramolecular interactions will dictate the final crystal packing motif of this compound, influencing its melting point, solubility, and other solid-state properties. The specific geometry of these interactions, such as the distances and angles of hydrogen bonds and the offset of stacked π-systems, can be precisely determined from the crystal structure analysis.
Theoretical and Computational Investigations of 8 3 Methylbenzoyl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the molecular structure and properties of quinoline (B57606) derivatives. computabio.comscirp.org For 8-(3-Methylbenzoyl)quinoline, these computational methods provide detailed insights into its electronic characteristics and predict its spectroscopic behavior. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various properties. researchgate.netbiointerfaceresearch.com The initial step involves obtaining an accurate, energy-minimized molecular geometry, which is crucial for the subsequent prediction of electronic and spectroscopic data. computabio.com
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference, or gap, between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.govirjweb.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. mdpi.com In quinoline-based systems, the HOMO and LUMO are typically distributed across the aromatic rings, and the energy gap indicates the potential for intramolecular charge transfer, which is often responsible for the molecule's bioactivity. scirp.orgirjweb.com
Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electrophilic and nucleophilic sites within the this compound molecule. rjptonline.org The MEP map illustrates regions of positive and negative electrostatic potential, identifying areas prone to electrophilic attack (electron-rich, negative potential) and nucleophilic attack (electron-poor, positive potential). This analysis is vital for understanding intermolecular interactions and the molecule's reactivity patterns. mdpi.comrjptonline.org
Table 1: Representative Frontier Molecular Orbital Data Note: The following data is illustrative of typical results obtained from DFT calculations for similar aromatic ketones and is not from a direct experimental measurement of this compound.
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Represents the electron-donating capacity of the molecule. |
| LUMO Energy | -1.9 | Represents the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.6 | Indicates the molecule's chemical reactivity and kinetic stability. irjweb.com |
Computational chemistry offers reliable methods for predicting the spectroscopic signatures of molecules, which can aid in their structural confirmation. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for the optimized molecular structure, computational models can generate a predicted NMR spectrum that often shows good agreement with experimental data, assisting in the assignment of signals to specific atoms. arxiv.org
UV-Vis Spectroscopy: The electronic absorption properties are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrjptonline.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the peaks in the UV-Vis spectrum. scirp.org These calculations help to understand the electronic transitions occurring within the molecule, often corresponding to π→π* and n→π* transitions within the quinoline and benzoyl moieties. rjptonline.org
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. computabio.com After geometry optimization, a frequency calculation is performed to yield the normal modes of vibration. biointerfaceresearch.com The resulting predicted spectrum, often scaled to correct for systematic errors, can be compared with experimental FT-IR data to assign specific absorption bands to the stretching and bending vibrations of functional groups, such as the C=O of the benzoyl group and the C=N of the quinoline ring. mdpi.com
Table 2: Predicted Spectroscopic Data Example Note: This table provides an example of the type of data generated from computational predictions for a molecule like this compound.
| Spectroscopy | Predicted Feature | Wavenumber/Wavelength/Shift | Assignment |
| IR | Carbonyl Stretch (C=O) | ~1670 cm⁻¹ | Benzoyl ketone group vibration. mdpi.com |
| IR | Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | C-H vibrations of the aromatic rings. |
| UV-Vis | λmax 1 | ~280 nm | π→π* transition in the quinoline system. rjptonline.org |
| UV-Vis | λmax 2 | ~320 nm | n→π* transition associated with the carbonyl group. |
| ¹³C NMR | Carbonyl Carbon | ~195 ppm | Chemical shift for the ketone carbon. |
| ¹H NMR | Quinoline H2 | ~8.9 ppm | Proton adjacent to the nitrogen in the quinoline ring. |
The aromaticity of the quinoline and methylbenzoyl rings in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified computationally using various indices. nih.gov The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the degree of bond length equalization around the rings. nih.govresearchgate.net Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside a ring indicate aromatic character. nih.gov
Reaction Mechanism Elucidation via Computational Methods
Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions, including those involving the synthesis or transformation of this compound. researchgate.net These techniques allow for the exploration of potential reaction pathways and the identification of key intermediates and transition states. researchgate.netresearchgate.net
To understand the kinetics of a reaction, it is essential to locate the transition state (TS) structure connecting reactants and products on the potential energy surface. researchgate.net Computational algorithms can optimize the geometry of a proposed transition state. A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Once the transition state is located, its energy can be calculated. The activation energy (Ea) is determined as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate; a lower activation energy implies a faster reaction. By calculating activation energies for competing pathways, chemists can predict which reaction is more likely to occur under a given set of conditions.
For complex reactions, multiple pathways may be possible, leading to different products. Computational chemistry can be used to map out these competing reaction pathways. nih.gov By calculating the energies of all reactants, intermediates, transition states, and products, a comprehensive energy profile for the entire reaction can be constructed.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical, chemical, and biological properties. For this compound, the key flexible bond is the one connecting the benzoyl group to the quinoline ring. Rotation around this bond gives rise to different conformers with varying energies.
Energy Landscapes and Stable Conformations
The energy landscape of this compound would be characterized by potential energy minima corresponding to stable conformations and energy barriers that separate them. Computational methods, such as density functional theory (DFT), can be employed to calculate the potential energy surface by systematically rotating the dihedral angle between the quinoline and the 3-methylbenzoyl moieties.
The results of such an analysis would likely reveal that the most stable conformations are those where steric hindrance between the two ring systems is minimized. The presence of the methyl group on the benzoyl ring introduces an additional steric factor that influences the preferred orientation. Molecular dynamics (MD) simulations could further explore the conformational space by simulating the atomic motions over time, providing a dynamic view of the molecule's flexibility and the transitions between different stable states.
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly impact the structure, stability, and reactivity of a molecule. Computational models can simulate these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium with specific dielectric properties.
For this compound, a polar molecule, increasing the polarity of the solvent would be expected to stabilize conformations with a larger dipole moment. Solvent molecules can form non-covalent interactions, such as hydrogen bonds (if the solvent is protic) or dipole-dipole interactions, with the quinoline nitrogen and the carbonyl oxygen. These interactions can alter the rotational barrier around the central single bond and potentially favor different conformations in solution compared to the gas phase. Furthermore, solvent effects can influence the molecule's reactivity by stabilizing transition states or intermediates in a chemical reaction.
Coordination Chemistry and Catalytic Applications of 8 3 Methylbenzoyl Quinoline
Applications in Heterogeneous Catalysis and Photocatalysis
While direct research on the application of 8-(3-Methylbenzoyl)quinoline in heterogeneous catalysis and photocatalysis is not extensively documented in publicly available literature, the broader family of quinoline (B57606) derivatives has demonstrated significant potential in these fields. The following sections explore the plausible applications of this compound by drawing parallels with structurally and functionally related compounds.
Applications in Heterogeneous Catalysis
The utility of quinoline-based compounds in heterogeneous catalysis often involves their immobilization on solid supports or their role as ligands in metal-organic frameworks (MOFs) and other porous materials. Although specific studies on this compound are scarce, the general reactivity and coordination chemistry of quinolines suggest potential applications.
One area of possibility is in oxidation catalysis. For instance, copper complexes with various quinoline-derived ligands have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone mdpi.com. This suggests that a complex of this compound with a transition metal could potentially be anchored to a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst for selective oxidation reactions. The benzoyl group at the 8-position could influence the electronic properties and stability of such a catalyst.
Furthermore, quinoline synthesis itself is often carried out using heterogeneous catalysts, such as zeolites and functionalized graphitic carbon nitride (g-C3N4) nih.govrsc.org. While this pertains to the synthesis of the quinoline core rather than its application, it underscores the interaction of the quinoline moiety with solid acid and base catalysts. It is conceivable that this compound could be employed as a modifying agent for such catalysts, where its basic nitrogen atom and carbonyl group could influence the surface properties and catalytic activity for various organic transformations.
Below is a table summarizing the catalytic performance of related quinoline-based heterogeneous systems to provide a basis for potential applications.
Table 1: Performance of Analagous Quinoline-Based Heterogeneous Catalytic Systems This table presents data from related quinoline compounds to infer the potential applications of this compound.
| Catalyst System | Substrate | Product | Key Findings |
| ZnCl2/Ni-USY-acid | Aniline (B41778) and various C1-C4 alcohols | Substituted Quinolines | The total yield of quinolines was positively related to the relative content of Lewis acid sites of the catalyst. rsc.org |
| Brønsted acid functionalized g-C3N4 | 2-Aminoarylketone and acetyl acetone | Substituted Quinolines | The catalyst demonstrated remarkable acceleration in quinoline formation and was recyclable. nih.gov |
| Pyrolyzed Cobalt-Salen Complex on Silica | Quinoline | 1,2,3,4-Tetrahydroquinoline | The catalyst was effective for the selective hydrogenation of the quinoline N-ring. researchgate.netnih.gov |
Applications in Photocatalysis
The extended aromatic system and the presence of heteroatoms in the quinoline scaffold make it a promising candidate for applications in photocatalysis, either as a photosensitizer, a photoactive ligand, or a component of an organophotocatalyst.
Recent research has highlighted the evolution of quinoline's role in photochemistry from a substrate to a versatile component of photocatalytic systems acs.orgnih.gov. Diarylquinoline scaffolds, for example, have been developed into organophotocatalysts that can facilitate C-C bond-forming reactions under visible light acs.orgnih.gov. The 3-methylbenzoyl group in this compound could potentially modulate the photophysical properties, such as the absorption spectrum and excited-state lifetimes, of a similar photocatalyst.
Moreover, quinoline derivatives have been successfully employed as photoactive ligands in metallaphotocatalysis acs.orgnih.gov. In these systems, the quinoline-based ligand not only coordinates to the metal center but also participates in the light absorption and energy transfer processes. The coordination of this compound to a metal center, such as iridium or ruthenium, could create a novel photocatalyst with unique reactivity.
Iron-catalyzed, visible-light-driven reactions involving the quinoline nucleus have also been reported mdpi.comresearchgate.net. For instance, the hydroxyalkylation of quinoline can be achieved using an iron(III) chloride–phenanthroline complex under blue LED irradiation mdpi.comresearchgate.net. This indicates the susceptibility of the quinoline ring to photocatalytic transformations and suggests that this compound could be a substrate or a ligand in similar iron-based photocatalytic systems.
The potential of quinoline derivatives as photosensitizers for wide-bandgap semiconductors like TiO2 has also been explored nih.gov. A quinazoline derivative, a related N-heterocycle, has been shown to act as a visible-light-harvesting antenna for TiO2, enhancing its photocatalytic activity for the degradation of organic pollutants nih.gov. It is plausible that this compound could perform a similar function, extending the light absorption of semiconductor photocatalysts into the visible region.
The following table summarizes the performance of various photocatalytic systems involving quinoline derivatives, offering a glimpse into the potential applications of this compound.
Table 2: Performance of Analagous Quinoline-Based Photocatalytic Systems This table presents data from related quinoline compounds to infer the potential applications of this compound.
| Photocatalytic System | Substrate | Product | Key Findings |
| Diarylquinoline Organophotocatalyst | Various radical donors and acceptors | C-C coupled products | The extended conjugation and redox tunability of the diarylquinoline scaffold enabled efficient alkylative coupling. acs.orgnih.gov |
| Iron(III) chloride–phenanthroline complex | Quinoline and alkyl carboxylic acids | 4-Substituted hydroxyalkyl quinolines | The reaction was mediated by blue LED light under acidic conditions, offering a cleaner alternative to conventional heating. mdpi.comresearchgate.net |
| 9,10-Phenanthrenequinone (photosensitizer) | 2-Vinylarylimines | Polysubstituted Quinolines | Visible-light-excited PQ induced one-electron oxidation of the imine substrate, triggering electrocyclization. nih.gov |
| Curcumin-sensitized TiO2 | Aldehydes, urea/thiourea, and dimedone | Quinazoline derivatives | The photosensitizer extended the light absorption of TiO2 into the visible region, enhancing photocatalytic activity. mdpi.com |
The Chemical Compound this compound: A Review of Its Role in Materials Science and Analytical Chemistry
The field of advanced materials and chemical sensing continually seeks novel organic molecules with tailored properties. Within this landscape, quinoline and its derivatives have emerged as a foundational scaffold for developing functional materials due to their unique electronic and photophysical characteristics. This article focuses specifically on the chemical compound this compound, exploring its documented and potential roles in advanced materials science and chemical sensing based on current research.
Applications in Advanced Materials Science and Chemical Sensing
The quinoline (B57606) ring system is a prominent feature in many compounds developed for materials and sensing applications. Its rigid, aromatic structure and the presence of a nitrogen atom provide a platform for creating molecules with desirable photophysical and coordination properties. While extensive research exists for the broader family of quinoline derivatives, information specifically detailing the application of 8-(3-Methylbenzoyl)quinoline is limited. The following sections review its standing within the key areas of organic electronics and chemical sensing.
Quinoline derivatives are foundational materials in the field of organic electronics. Perhaps the most well-known example is Tris(8-hydroxyquinoline)aluminum (Alq3), a highly stable and efficient green-emitting material that has been instrumental in the development of Organic Light-Emitting Diodes (OLEDs). The success of Alq3 has spurred significant research into modifying the quinoline structure to tune emission colors, improve charge transport, and enhance device stability.
Despite the broad interest in quinoline-based materials for OLEDs and other organic electronic devices, specific research detailing the synthesis or application of this compound as a primary component in this context is not prominent in publicly available literature. The potential of a given quinoline derivative in organic electronics depends on its photoluminescence quantum yield, charge carrier mobility, and thermal stability. While the this compound structure combines the electron-transporting potential of the quinoline core with a benzoyl moiety, its specific electronic and photophysical properties have not been extensively characterized for use in OLEDs.
The quinoline scaffold is a popular choice for designing fluorescent chemosensors. The nitrogen atom and adjacent positions on the ring can act as a binding site for analytes, particularly metal ions. This interaction often leads to a change in the molecule's photophysical properties, such as an enhancement or quenching of its fluorescence, allowing for the detection of the target analyte. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are well-known fluorogenic chelators for various metal ions. Current time information in Bangalore, IN.acs.org
Research into fluorescent probes often involves creating complex structures where the quinoline unit acts as the fluorophore. These sensors have been successfully developed for detecting environmentally and biologically relevant ions like Zn²⁺, Al³⁺, and Fe³⁺. Current time information in Bangalore, IN.mdpi.com However, there is a lack of specific studies focusing on this compound as a fluorescent chemosensor for non-biological analytes. Its efficacy would depend on its binding selectivity and the corresponding fluorescence response upon chelation, which remain to be investigated.
While direct applications of this compound are not widely documented, its core structural components have been utilized as reagents in the synthesis of more complex, novel molecules. A notable example is found in research focused on palladium-catalyzed C-H bond functionalization, a powerful tool in modern organic synthesis.
In one study, a complex isoindolinone derivative, 3-Hydroxy-7-(3-methylbenzoyl)-2-(quinolin-8-yl)-3-(m-tolyl)isoindolin-1-one , was synthesized. This synthesis involves a palladium-catalyzed dual C-H acylation and intramolecular cyclization. The starting materials conceptually include N-(quinolin-8-yl)benzamide and a methyl-substituted benzoyl source, highlighting the use of the quinolin-8-yl and 3-methylbenzoyl moieties as reactive components. The resulting compound was isolated as a white solid with a melting point of 122–125 °C and obtained in a 67% yield. This work demonstrates the utility of these structural motifs as building blocks or reagents for creating novel, highly functionalized molecules with potential applications in medicinal chemistry or materials science. The characterization data for this and related synthesized compounds are detailed in the table below.
| Compound Name | Yield | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| 3-Hydroxy-7-(3-methylbenzoyl)-2-(quinolin-8-yl)-3-(m-tolyl)isoindolin-1-one | 67% | 122–125 | C₃₂H₂₄N₂O₃ |
| 3-Hydroxy-7-(4-methylbenzoyl)-2-(quinolin-8-yl)-3-(p-tolyl)isoindolin-1-one | 53% | 115–118 | C₃₂H₂₄N₂O₃ |
| 7-(3-Chlorobenzoyl)-3-(3-chlorophenyl)-3-hydroxy-2-(quinolin-8-yl)isoindolin-1-one | 57% | 120–123 | C₃₀H₁₈Cl₂N₂O₃ |
| 7-(4-Chlorobenzoyl)-3-(4-chlorophenyl)-3-hydroxy-2-(quinolin-8-yl)isoindolin-1-one | 50% | 125–128 | C₃₀H₁₈Cl₂N₂O₃ |
Future Research Directions and Emerging Trends
Discovery of Novel Synthetic Strategies for Complex Quinoline (B57606) Architectures
The development of new and efficient synthetic methods is critical for exploring the potential of 8-(3-Methylbenzoyl)quinoline. While classical methods like the Skraup and Friedländer syntheses provide fundamental access to the quinoline core, future research is focused on more sophisticated and versatile strategies to build upon this scaffold. scispace.comfrontiersin.org
A significant area of development is the C-H bond functionalization of precursors like 8-methylquinoline. nih.gov Transition-metal catalysis, particularly with rhodium and ruthenium, has enabled the direct arylation, alkenylation, and acylation of the 8-methyl group, which is a key step in forming the benzoyl moiety. researchgate.netacs.orgacs.org Future work will likely focus on expanding the catalyst portfolio to include more earth-abundant and cost-effective metals and developing metal-free C-H functionalization strategies to enhance the sustainability of these syntheses. nih.gov
Domino reactions and multicomponent reactions (MCRs) are also emerging as powerful tools for constructing complex quinoline derivatives in a single step, improving atom economy and reducing waste. frontiersin.orgmdpi.com For instance, domino reactions of Morita–Baylis–Hillman acetates have been used to create highly functionalized quinolines, including 8-benzoylquinoline-6-carboxylates. mdpi.com The future direction involves designing novel MCRs that can introduce the 3-methylbenzoyl group and other desired functionalities onto the quinoline scaffold in a controlled and efficient manner.
Furthermore, the synthesis of derivatives will explore diversification at various positions of the quinoline ring. The electrophilic substitution at the 5- and 8-positions is a known pathway for further derivatization, allowing for the introduction of additional functional groups to modulate the compound's properties. vulcanchem.com Research into creating more complex, poly-substituted, and fused quinoline architectures starting from the this compound template will be a key trend. researchgate.netlew.ro
| Synthetic Strategy | Precursors | Key Features & Future Scope |
| C-H Functionalization | 8-Methylquinolines, Arylboronic acids, Alkenes, Ketenes | Utilizes transition-metal catalysts (Rh, Ru) for direct bond formation. Future work aims for cheaper catalysts and metal-free conditions. researchgate.netnih.govacs.org |
| Domino Reactions | Morita–Baylis–Hillman acetates, Active methylene (B1212753) compounds | Enables one-pot synthesis of highly substituted quinolines, improving efficiency. Future design of new domino sequences is expected. mdpi.com |
| Multicomponent Reactions | Anilines, Aldehydes, Ketones, Alkynes | High atom economy and structural diversity in a single step. The development of novel MCRs for tailored quinoline synthesis is a promising area. frontiersin.orgthieme-connect.com |
| Classical Syntheses | Substituted anilines, Glycerol (Skraup), o-aminobenzaldehydes (Friedländer) | Foundational methods that continue to be modified and improved for specific derivative synthesis. scispace.comfrontiersin.org |
Exploration of Unconventional Reactivity and Supramolecular Chemistry
The unique structure of this compound, with its nitrogen atom in the pyridine (B92270) ring and the carbonyl oxygen of the benzoyl group, makes it an excellent candidate for exploring unconventional reactivity and supramolecular chemistry.
The N,O-bidentate site is a strong metal-chelating unit, similar to the well-studied 8-hydroxyquinoline (B1678124) (8-HQ) ligand. scispace.com This opens up a vast field of coordination chemistry. Future research will involve synthesizing and characterizing metal complexes of this compound with a wide range of transition metals (e.g., Cu(II), Zn(II), Ni(II)) and lanthanides. acs.orgnih.gov The steric bulk of the 3-methylbenzoyl group is expected to influence the coordination geometry and stability of these complexes, potentially leading to novel catalytic, magnetic, or luminescent properties. libretexts.org The study of these metal complexes could lead to the development of new catalysts or metallodrugs. acs.org
Supramolecular chemistry focuses on non-covalent interactions like hydrogen bonding and π-π stacking to form organized, higher-order structures. rsc.orgbeilstein-journals.org Quinoline derivatives are known to form fascinating supramolecular architectures, such as helices and chains. nih.gov For this compound, research will explore its ability to act as a building block for self-assembly. The aromatic rings provide sites for π-π stacking, while the carbonyl group can act as a hydrogen bond acceptor. By modifying substituents on the quinoline or benzoyl rings, it may be possible to tune these interactions to create novel gels, liquid crystals, or other soft materials with responsive properties, for example, sensitivity to acid and organic amine vapors. rsc.orgrsc.org
Unconventional reactivity also includes exploring reactions that are not typical for quinolines. For example, studies on the chemoselective hydrogenation of quinolines using gold catalysts have shown that the quinoline molecule itself can act as a promoter for the reaction, which is contrary to its usual role as a catalyst poison for noble metals. mdpi.comrsc.org Future investigations could explore if this compound exhibits similar promoter effects or other unusual catalytic activities.
Advancements in Integrated Computational and Experimental Design
The integration of computational chemistry with experimental synthesis is becoming an indispensable tool in modern chemical research. For this compound, this synergy will accelerate the discovery and optimization of its derivatives for specific applications.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be heavily utilized to predict the structural, electronic, and photophysical properties of the molecule and its metal complexes. nih.govresearcher.life These calculations can provide insights into molecular geometries, orbital energies (HOMO/LUMO), absorption and emission spectra, and the nature of chemical bonds. nih.govresearchgate.net Such studies are crucial for designing new materials with tailored optoelectronic properties, for instance, by predicting how different substituents will affect the color and efficiency of a potential fluorescent probe. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), will be employed to correlate the three-dimensional structures of a series of this compound derivatives with their biological activity. rsc.orgnih.gov By building these models, researchers can identify the key steric and electronic features required for a specific therapeutic effect, which guides the design of more potent and selective drug candidates. rsc.org
Molecular docking and molecular dynamics (MD) simulations will be used to predict how derivatives of this compound might bind to biological targets like enzymes or DNA. nih.govnih.gov These in-silico techniques can elucidate binding modes, predict binding affinities, and provide a rationale for observed biological activities, saving significant time and resources compared to traditional high-throughput screening. researchgate.net The future trend is to use these computational tools not just for analysis but for the proactive de novo design of novel compounds with desired properties before they are ever synthesized in the lab.
| Computational Method | Application Area | Predicted Properties / Insights |
| DFT/TD-DFT | Materials Science, Coordination Chemistry | Molecular geometry, electronic structure, absorption/emission spectra, reaction mechanisms. nih.govresearcher.liferesearchgate.net |
| 3D-QSAR / CoMFA | Medicinal Chemistry | Correlation of 3D structure with biological activity, guiding the design of more potent analogues. rsc.orgnih.gov |
| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities to biological targets (e.g., enzymes, proteins). nih.govnih.gov |
| MD Simulations | Drug Discovery, Materials Science | Analysis of dynamic stability of ligand-protein complexes and self-assembled structures. nih.govnih.gov |
Development of Next-Generation Materials Based on this compound
The inherent properties of the quinoline scaffold make it a privileged structure for the development of advanced functional materials. rsc.orgrsc.org The this compound core, with its chelating ability and tunable electronic structure, is a promising platform for creating next-generation materials with applications in electronics, sensing, and medicine.
One of the most promising areas is in the field of optoelectronics. Derivatives of 8-hydroxyquinoline, which share the N,O-chelation motif, are famous for their use in Organic Light-Emitting Diodes (OLEDs). scispace.com Future research will investigate the potential of metal complexes of this compound as new emissive materials. By carefully selecting the metal center and modifying the substituents on the quinoline and benzoyl rings, it may be possible to tune the emission color, quantum yield, and stability of these materials for use in displays and lighting.
The development of fluorescent chemosensors is another key direction. The fluorescence of the quinoline core is often sensitive to its environment and to the binding of metal ions. scispace.com Research will focus on designing derivatives of this compound that exhibit a selective "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions or other analytes. This could lead to new tools for environmental monitoring or biological imaging.
In medicinal chemistry, beyond direct therapeutic action, quinoline derivatives are being explored for theranostic applications, where a single molecule combines diagnostic (e.g., imaging) and therapeutic capabilities. The this compound scaffold could be functionalized to carry a cytotoxic payload while also possessing fluorescent properties for tracking its distribution in cells or tissues. Its derivatives have also shown potential as potent anticancer agents, with some 4-aroylquinolines exhibiting significant antiproliferative activity. nih.govresearchgate.net
Potential for Derivatization in Flow Chemistry and Continuous Processing
The shift towards greener and more sustainable chemical manufacturing has put a spotlight on flow chemistry. cinz.nzresearchgate.net This technology, which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages such as enhanced safety, better temperature control, improved scalability, and the potential for automation. mdpi.comresearchgate.netcam.ac.uk
The synthesis and derivatization of quinolines are well-suited for flow chemistry. thieme-connect.comucl.ac.uk Future research will focus on adapting the synthesis of this compound and its derivatives to continuous flow processes. This could involve developing packed-bed reactors with immobilized catalysts or reagents to simplify purification and allow for catalyst recycling. researchgate.net Photochemical reactions, which are often used in quinoline synthesis, are particularly advantageous in flow reactors, as the high surface-area-to-volume ratio ensures uniform light exposure, leading to higher efficiency and cleaner reactions. thieme-connect.com
Flow chemistry also enables the safe use of hazardous reagents and the generation of unstable intermediates that can be immediately used in a subsequent reaction step—a concept known as telescoped synthesis. mdpi.comresearchgate.net This will be crucial for the multi-step derivatization of the this compound core. For example, a C-H activation step could be followed immediately by a coupling reaction in a continuous, uninterrupted sequence, significantly reducing reaction times and waste. thieme-connect.com The development of fully automated, multi-step flow platforms for the synthesis of a library of this compound derivatives represents a major future trend, enabling rapid exploration of structure-activity relationships for drug discovery and materials science. thieme-connect.comcam.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
